molecular formula C19H20F3N5O3 B2523537 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034260-05-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Cat. No.: B2523537
CAS No.: 2034260-05-2
M. Wt: 423.396
InChI Key: NPXCPTQFIAHGCI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.396. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

Research often explores how similar compounds are metabolized and excreted in humans, providing essential data for understanding pharmacokinetics and optimizing dosing regimens. For example, the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, were determined in humans, highlighting the drug's elimination pathways and metabolite profiles (Renzulli et al., 2011). This type of study is crucial for developing new medications, ensuring their safety and efficacy.

Biomarker Development

Another significant area of research involves identifying and validating biomarkers for exposure to specific chemicals or for monitoring disease progression. For instance, studies have assessed the reliability of using urinary biomarkers to estimate children's exposures to environmental toxins (Morgan et al., 2011). This research is vital for public health, enabling the early detection of exposure to harmful substances and facilitating interventions.

Toxicology and Safety Evaluation

Research often focuses on understanding the toxicological effects of compounds and their safety profile. Chronic parkinsonism in humans due to a product of meperidine-analog synthesis is a classic example of identifying and characterizing the adverse effects of chemical compounds, leading to safer drug development practices (Langston et al., 1983).

Mechanistic Studies

Investigations into the mechanisms of action of compounds reveal how they interact with biological targets, providing a foundation for therapeutic application development. For example, metabolites of L-735,524, a potent HIV-1 protease inhibitor, were characterized in human urine, shedding light on the drug's metabolism and potential mechanisms of action (Balani et al., 1995).

Environmental and Occupational Health

Research also extends to evaluating the environmental and occupational exposure to various chemicals, assessing risks, and developing guidelines for safe handling. Monitoring exposure to benomyl in nursery workers, for example, quantified the levels of a fungicide metabolite in urine, informing safe exposure levels and protective measures (Hoekstra et al., 1996).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-11-23-16(19(20,21)22)9-17(24-11)27-6-4-12(5-7-27)25-18(28)26-13-2-3-14-15(8-13)30-10-29-14/h2-3,8-9,12H,4-7,10H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXCPTQFIAHGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.